molecular formula C12H11N B584857 Diphenyl-D10-amine CAS No. 37055-51-9

Diphenyl-D10-amine

Cat. No.: B584857
CAS No.: 37055-51-9
M. Wt: 179.288
InChI Key: DMBHHRLKUKUOEG-LHNTUAQVSA-N
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Description

Diphenyl-D10-amine, also known as deuterated diphenylamine, is an isotope-labeled analogue of diphenylamine. It is a colorless to light yellow solid that is soluble in organic solvents such as benzene, toluene, and chloroform. The compound is primarily used in scientific research due to its unique properties imparted by the presence of deuterium atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diphenyl-D10-amine can be synthesized through the reaction of aniline with deuterated benzene in the presence of a catalyst. The reaction typically occurs under high temperature and pressure conditions to facilitate the incorporation of deuterium atoms into the diphenylamine structure. Another method involves the reaction of diphenylamine with deuterated sulfuric acid, which also requires high temperatures to ensure the complete exchange of hydrogen atoms with deuterium.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors that can withstand high temperatures and pressures. The reaction mixture is continuously monitored to ensure the complete incorporation of deuterium atoms. The final product is then purified through distillation or recrystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Diphenyl-D10-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form diphenylamine oxide.

    Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

    Substitution: The compound can undergo substitution reactions where the hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine, and the reactions are conducted under controlled temperatures to prevent unwanted side reactions.

Major Products

    Oxidation: Diphenylamine oxide.

    Reduction: Various amine derivatives.

    Substitution: Halogenated this compound compounds.

Scientific Research Applications

Diphenyl-D10-amine is widely used in scientific research due to its unique properties. Some of its applications include:

    Analytical Chemistry: Used as an internal standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.

    Pharmaceutical Research: Employed in the synthesis of deuterated drugs to study their metabolic pathways and improve their pharmacokinetic properties.

    Materials Science: Used in the development of new materials with enhanced stability and performance, particularly in high-temperature applications.

    Environmental Science: Utilized in the study of environmental pollutants and their degradation pathways.

Mechanism of Action

The mechanism of action of diphenyl-D10-amine involves the interaction of its deuterium atoms with various molecular targets. The presence of deuterium atoms can alter the compound’s reactivity and stability, leading to different reaction pathways compared to its non-deuterated counterpart. The compound can act as a hydrogen donor or acceptor in various chemical reactions, influencing the overall reaction kinetics and outcomes.

Comparison with Similar Compounds

Similar Compounds

    Diphenylamine: The non-deuterated analogue of diphenyl-D10-amine, commonly used as an antioxidant and stabilizer in various industrial applications.

    Aniline: A simpler aromatic amine that serves as a precursor to many other compounds, including diphenylamine.

    N-Phenylaniline: Another aromatic amine with similar properties to diphenylamine but with different substitution patterns.

Uniqueness

This compound is unique due to the presence of deuterium atoms, which impart distinct physical and chemical properties. These properties make it an invaluable tool in scientific research, particularly in studies involving reaction mechanisms, isotope effects, and the development of new materials and pharmaceuticals.

Properties

IUPAC Name

2,3,4,5,6-pentadeuterio-N-(2,3,4,5,6-pentadeuteriophenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-10,13H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMBHHRLKUKUOEG-LHNTUAQVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])NC2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

The acetanilide II (13.5 g), the particular aromatic bromide III (25 g), potassium carbonate (13.2 g) and copper iodide (1.9 g) were heated (190° C.) and stirred overnight. After cooling to room temperature toluene was added and the precipitate filtered. The solution was concentrated and the excess of bromide removed by distillation under reduced pressure. The residue was dissolved in ethanol (200 ml), potassium hydroxide (10.3 g) was added and the mixture refluxed overnight. Ethanol was evaporated, the residue dissolved in dichloromethane, and washed with brine. The organic layer was dried over MgSO4 and concentrated to obtain the crude diphenyl amine.
Quantity
13.5 g
Type
reactant
Reaction Step One
[Compound]
Name
aromatic bromide
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
13.2 g
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
catalyst
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0 (± 1) mol
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solvent
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Synthesis routes and methods II

Procedure details

According to general procedure B, chlorobenzene (57 mg, 0.50 mmol) reacted with aniline (48 mg, 0.50 mmol) using 1 mol % of Pd(dba)2, 2 mol % of Ph5FcP(t-Bu)2, and sodium tert-butoxide (59 mg, 0.60 mmol) in toluene at 70° C. to give the title compound (73 mg, 86%) as a white solid. The coupling reaction of bromobenzene (158 mg, 1.00 mmol) with aniline (93 mg, 1.00mmol) occurred at room temperature over 4 h using 1 mol % of Pd(dba)2/Ph5FcP(t-Bu)2 to give the title compound (166 mg, 98%): 1H-NMR (400 MHz, CDCl3): δ 7.34 (t, 4H, J=7.8 Hz and 7.5 Hz), 7.14 (d, 4H, J=8.7 Hz), 7.00 (t, 2H, J=7.2 and 7.5 Hz), 5.74 (bs, 1H). 13C{1H}-NMR (100 MHz, CDCl3): δ 143.09, 129.32, 120.97, 117.78. GC/MS(EI): m/z 169 (M+).
Quantity
158 mg
Type
reactant
Reaction Step One
Quantity
93 mg
Type
reactant
Reaction Step One
[Compound]
Name
Pd(dba)2 Ph5FcP(t-Bu)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
98%

Synthesis routes and methods III

Procedure details

According to general procedure B, chlorobenzene (57 mg, 0.50 mmol) reacted with aniline (48 mg, 0.50 mmol) using 1 mol % of Pd(dba)2, 2 mol % of Ph5FcP(t-Bu)2, and sodium tert-butoxide (59 mg, 0.60 mmol) in toluene at 70° C. to give the title compound (73 mg, 86%) as a white solid. The coupling reaction of bromobenzene (158 mg, 1.00 mmol) with aniline (93 mg, 1.00mmol) occurred at room temperature over 4 h using 1 mol % of Pd(dba)2/Ph5FcP(t-Bu)2 to give the title compound (166 mg, 98%): 1H-NMR (400 MHz, CDCl3): δ 7.34 (t, 4H, J=7.8 Hz and 7.5 Hz), 7.14 (d, 4H, J=8.7 Hz), 7.00 (t, 2H, J=7.2 and 7.5 Hz), 5.74 (bs, 1H). 13C{1H}-NMR (100 MHz, CDCl3): δ 143.09, 129.32, 120.97, 117.78. GC/MS(EI): m/z 169 (M+).
Quantity
57 mg
Type
reactant
Reaction Step One
Quantity
48 mg
Type
reactant
Reaction Step Two
[Compound]
Name
Ph5FcP(t-Bu)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
59 mg
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six
Yield
86%

Synthesis routes and methods IV

Procedure details

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Synthesis routes and methods V

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